molecular formula Cu(CH3COO)2<br>C4H6CuO4 B7800082 Cupric acetate CAS No. 52503-64-7

Cupric acetate

Cat. No.: B7800082
CAS No.: 52503-64-7
M. Wt: 181.63 g/mol
InChI Key: OPQARKPSCNTWTJ-UHFFFAOYSA-L
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Description

Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive.

Mechanism of Action

Target of Action

Cupric acetate, also known as copper (II) acetate, is a chemical compound with the formula Cu(OAc)2 . It primarily targets copper-dependent enzymes in various organisms, disrupting their normal function . In addition, it has been used as a fungicide , indicating that it targets certain metabolic pathways in fungi .

Mode of Action

This compound interacts with its targets by donating copper ions (Cu2+) . These ions can bind to certain enzymes and other proteins, altering their structure and function . The reaction proceeds via the intermediacy of copper (I) acetylides, which are then oxidized by the copper (II) acetate, releasing the acetylide radical .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it plays a role in the citric acid cycle , a key component of the metabolic pathway by which all aerobic organisms generate energy . Through catabolism of sugars, fats, and proteins, a two-carbon organic product acetate in the form of acetyl-CoA is produced .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water, which facilitates its absorption and distribution . .

Result of Action

The action of this compound results in several molecular and cellular effects. For instance, it can cause DNA damage through the generation of reactive oxygen species . It also exhibits antimicrobial, anticancer, and antioxidant properties .

Action Environment

The action of this compound is influenced by various environmental factors. Its solubility in water and alcohol affects its bioavailability and efficacy . Moreover, its stability and action can be affected by pH, temperature, and the presence of other ions .

Biochemical Analysis

Biochemical Properties

Cupric acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily catalytic, where this compound acts as a catalyst in organic synthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a catalyst in organic synthesis . It may interact with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Properties

IUPAC Name

copper;diacetate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQARKPSCNTWTJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu(CH3COO)2, C4H6CuO4
Record name copper(II) acetate
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DSSTOX Substance ID

DTXSID2059720
Record name Cupric acetate
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Molecular Weight

181.63 g/mol
Source PubChem
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Physical Description

Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive., Blue-green hygroscopic solid; [HSDB] Green, odorless, hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS]
Record name CUPRIC ACETATE
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Record name Copper(II) acetate
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Density

1.9 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name CUPRIC ACETATE
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Mechanism of Action

The effects of cadmium and copper on the sodium ion (Na(+)) glucose cotransport in the kidney cortical cells of 4 week old male C57B16-rats were studied. Different concentrations of cadmium chloride, zinc chloride, or cupric acetate were added to the culture media. The Na(+)-glucose cotransport was estimated from the uptake of radiolabeled alpha-methylglucoside using scintillation counting techniques. Metallothionein was measured by Sephadex-G-75 column chromatography and subsequent high performance liquid chromatography. For Cd(2+) and Cu(2+), an increase in concentration resulted in an increase in the extent of inhibition of the Na(+)-glucose cotransport with approximately 3 hour lag times for the induction of inhibition. Increases in metal ion concentration also resulted in slower increases of metallothionein protein, with the rapid induction of metallothionein messenger RNA after incubation with the ions. Pretreatment of the cells with zinc(2+) reduced the effects of Cd(2+) and Cu(2+) on the cotransport by delaying the onset and reducing the extent of the inhibition., Ascorbic acid incubation reduced the occurrence of copper acetate induced increases in methemoglobin, while not effecting changes in glutathione in rats.
Record name COPPER(II) ACETATE
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Color/Form

Blue-green hydroscopic powder

CAS No.

142-71-2, 52503-64-7
Record name CUPRIC ACETATE
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Record name Copper(II) acetate
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Record name Cupric acetate, basic
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Record name Acetic acid, copper(2+) salt (2:1)
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Record name Cupric acetate
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Record name Copper di(acetate)
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Record name CUPRIC ACETATE
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Record name COPPER(II) ACETATE
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Melting Point

239 °F (USCG, 1999)
Record name CUPRIC ACETATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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